molecular formula C21H26O3Si B13276129 (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid

(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid

Cat. No.: B13276129
M. Wt: 354.5 g/mol
InChI Key: RVRVFVNPRQDCBG-QGZVFWFLSA-N
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Description

(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a pent-4-enoic acid backbone. This compound is of interest in organic synthesis due to the stability and selectivity provided by the TBDPS group, which is commonly used to protect hydroxyl groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine . The reaction conditions are mild, and the TBDPS group is introduced selectively to the primary hydroxyl group. The general reaction scheme is as follows:

    Protection Step: The hydroxyl group of the starting material is reacted with TBDPSCl in the presence of a base to form the TBDPS-protected intermediate.

    Subsequent Functionalization: The protected intermediate can then undergo further functionalization to introduce the pent-4-enoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which prevents unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26O3Si

Molecular Weight

354.5 g/mol

IUPAC Name

(3S)-3-[tert-butyl(diphenyl)silyl]oxypent-4-enoic acid

InChI

InChI=1S/C21H26O3Si/c1-5-17(16-20(22)23)24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17H,1,16H2,2-4H3,(H,22,23)/t17-/m1/s1

InChI Key

RVRVFVNPRQDCBG-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CC(=O)O)C=C

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC(=O)O)C=C

Origin of Product

United States

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